molecular formula C10H17N3O4S B2942739 5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid CAS No. 2470384-86-0

5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid

Cat. No.: B2942739
CAS No.: 2470384-86-0
M. Wt: 275.32
InChI Key: GHFHTLYKBUCIEM-UVLIGIHASA-N
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Description

5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid is a complex organic compound that features a unique structure combining a thieno[3,4-d]imidazole ring with a pentanoic acid side chain. This compound is known for its significant role in various biochemical processes and has been the subject of extensive scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid typically involves multiple steps, starting from simpler precursors. One common method involves the use of thieno[3,4-d]imidazole derivatives, which are then functionalized to introduce the pentanoic acid side chain. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve specific pH levels, temperatures, and solvents to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-derivatives, while reduction can produce amino-substituted compounds .

Scientific Research Applications

5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its role in enzyme inhibition and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4S/c11-18(17)5-6-9(13-10(16)12-6)7(18)3-1-2-4-8(14)15/h6-7,9,11H,1-5H2,(H,14,15)(H2,12,13,16)/t6-,7-,9-,18?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFHTLYKBUCIEM-UVLIGIHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1(=N)=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1(=N)=O)CCCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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